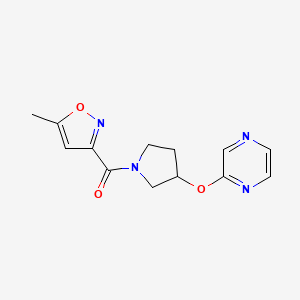

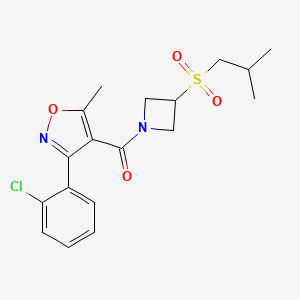

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved condensation, treatment with hydrazine hydrate, and oxidative cyclization .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions involved in the formation of similar compounds have been studied . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation . The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of compounds with isoxazole and pyrazole moieties, which are structurally related to the compound . For example, studies have demonstrated the synthesis of isomorphous structures with methyl- and chloro-substituted small heterocyclic analogs, emphasizing the chlorine-methyl exchange rule and highlighting the complexities of isomorphism in structural analysis (V. Rajni Swamy et al., 2013). Similarly, research on the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles has been reported, showcasing methods for selective preparation and structural isomerization under specific conditions (L. Sobenina et al., 2005).

Biological and Pharmacological Activities

Compounds with isoxazole and pyrazole rings have shown a variety of biological and pharmacological activities. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and exhibited synergistic effects in combination with antitumor drugs in chemotherapy for brain tumors (A. Kletskov et al., 2018). Additionally, derivatives of these compounds have been explored for their antimicrobial and anticancer properties, with some showing higher activity than reference drugs in in vitro studies (H. Hafez et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities have been subjects of recent research. Compounds synthesized through cyclocondensation have displayed moderate activity against both Gram-positive and Gram-negative bacteria, as well as radical scavenging activities (Golea Lynda, 2021).

Eigenschaften

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYDOQOFRFNOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2781621.png)

![4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2781622.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)

![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)